molecular formula C6H14N4O6 B14470948 N-methylurea ethandioic acid CAS No. 71746-67-3

N-methylurea ethandioic acid

Cat. No.: B14470948
CAS No.: 71746-67-3
M. Wt: 238.20 g/mol
InChI Key: TWHJERVEOMCNIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylurea ethandioic acid can be achieved through the reaction of N-methylurea with oxalic acid. One common method involves the nucleophilic addition of N-methylurea to oxalic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the reaction temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification steps such as crystallization or filtration may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methylurea ethandioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-methylurea ethandioic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.

    Industry: this compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-methylurea ethandioic acid involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylurea: A derivative of urea with two methyl groups.

    Ethylurea: A derivative of urea with an ethyl group.

    Oxalic acid: A dicarboxylic acid with similar acidic properties.

Uniqueness

N-methylurea ethandioic acid is unique due to its combination of the properties of N-methylurea and oxalic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

71746-67-3

Molecular Formula

C6H14N4O6

Molecular Weight

238.20 g/mol

IUPAC Name

methylurea;oxalic acid

InChI

InChI=1S/2C2H6N2O.C2H2O4/c2*1-4-2(3)5;3-1(4)2(5)6/h2*1H3,(H3,3,4,5);(H,3,4)(H,5,6)

InChI Key

TWHJERVEOMCNIF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N.CNC(=O)N.C(=O)(C(=O)O)O

Origin of Product

United States

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